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Cn-AMP1

Cat. No.: B1577452
Attention: For research use only. Not for human or veterinary use.
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Description

Cn-AMP1 (C. nucifera antimicrobial peptide 1) is a synthetic, disulfide-free peptide originally isolated from green coconut water (Cocos nucifera) . This short, 9-amino acid peptide (Sequence: SVAGRAQGM) has a molecular weight of approximately 875.99 Da and is characterized by its cationic and hydrophobic nature . It exhibits a random coil structure in aqueous solutions but transitions to an α-helical conformation in hydrophobic environments, such as bacterial membranes, which is critical for its activity . This peptide demonstrates promiscuous, broad-spectrum biological activity, functioning as a multifunctional tool for research. It possesses significant antimicrobial efficacy against a range of human pathogens, including Gram-positive bacteria, Gram-negative bacteria, and fungi . Beyond its direct antimicrobial role, this compound also exhibits immunostimulatory activity, such as upregulating inflammatory-cytokine secretion in monocytes, and can affect tumor cell viability . Its mechanism of action is attributed to membrane disruption, with studies indicating that a key arginine residue (Arg-5) is crucial for initiating this process . For research purposes, studies have shown that this compound is taken up into intestinal cells (such as Caco-2 and LS180 cell lines) without altering P-glycoprotein expression or activity . Furthermore, it showed no signs of cytotoxicity in these intestinal cell lines at concentrations ranging from 12.5 to 400 μmol/L . Its small size, promiscuous activity, and low cytotoxicity profile make this compound a promising candidate for research into novel antimicrobial and immunomodulatory agents, as well as for studies exploring alternatives to conventional antibiotics in the face of rising antimicrobial resistance .

Properties

bioactivity

Antimicrobial

sequence

SVAGRAQGM

Origin of Product

United States

Discovery, Isolation, and Primary Characterization of Cn Amp1

Methodologies for Peptide Isolation from Plant Sources

The isolation of antimicrobial peptides from plant sources typically involves a series of steps aimed at extracting and purifying the peptides from complex biological matrices. banglajol.info Due to the diverse nature of plant tissues and the varied properties of AMPs, no single universal method exists. banglajol.info

Extraction and Purification Techniques

Extraction of peptides from plant material often begins with homogenization of the tissue, followed by extraction using various solvents. banglajol.infomdpi.com The choice of solvent can depend on the peptide's characteristics, such as its charge and hydrophobicity. Common extraction methods include solid-phase extraction and chemical extraction techniques using solvents like acetic acid or sodium acetate, which have been shown to be effective for extracting antimicrobial peptides from some plants. banglajol.infomdpi.com Subsequent purification steps are necessary to isolate the target peptide from other plant compounds. banglajol.info

Chromatographic Separation Approaches

Chromatographic techniques are widely employed for the purification of antimicrobial peptides from plant extracts. banglajol.info These methods separate peptides based on properties such as size, charge, and hydrophobicity. Techniques like ultra-performance liquid chromatography (UPLC) with UV detection are used to analyze the molecular complexity of extracts and purify peptides. mdpi.com Analytical HPLC C18 columns are commonly used in this process. mdpi.com Chromatography allows for the isolation of peptides with specific characteristics and helps in obtaining a sufficient quantity of purified molecules for further analysis. banglajol.infonih.gov

Initial Biochemical Characterization

Initial characterization of isolated peptides like Cn-AMP1 involves determining key biochemical properties to understand their nature and potential function. banglajol.info

Molecular Mass Determination

Determining the molecular mass of a peptide is a crucial step in its characterization. For this compound, mass spectrometry, specifically MALDI-TOF MS, has been used to determine its molecular mass. uniprot.orgtandfonline.com this compound is a small peptide consisting of 9 amino acid residues, and its molecular mass has been reported to be approximately 858 Da or 876 Da. scielo.bruniprot.orgnih.gov Other peptides in the same family from Cocos nucifera have molecular masses between 0.8 and 1.3 kDa. scielo.brscielo.brresearchgate.net

Peptide Source Number of Amino Acids Molecular Mass (Da)
This compound Cocos nucifera 9 ~858 / ~876
Cn-AMP2 Cocos nucifera 11 ~1266.4
Cn-AMP3 Cocos nucifera 8 ~905

Amino Acid Compositional Analysis

Distinction as a Disulfide-Free Antimicrobial Peptide

Many plant antimicrobial peptides are characterized by a high cysteine content and multiple disulfide bonds, which contribute to their structural stability. mdpi.com However, this compound is notable because it is a disulfide-free peptide. researchgate.netnih.gov This characteristic distinguishes it from many other plant defensins and cysteine-rich peptides. mdpi.com The absence of disulfide bonds suggests that this compound's structure and function are not reliant on these linkages, potentially offering different structural flexibility or mechanisms of action compared to disulfide-rich AMPs. researchgate.netnih.govdoi.org Studies using techniques like Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) have investigated the structure of this compound, revealing that its structure can be transitory and influenced by its environment, adopting an alpha-helical structure in hydrophobic environments like SDS micelles, despite having a random coil conformation in aqueous solution. researchgate.netresearchgate.netdoi.org This structural adaptability, without the constraint of disulfide bonds, may be linked to its promiscuous activity. researchgate.netnih.govdoi.org

Molecular Structure and Conformational Dynamics of Cn Amp1

Primary Sequence Analysis

Cn-AMP1 is a relatively short peptide, consisting of nine amino acid residues. researchgate.netscienceopen.comnih.gov Analysis of its primary sequence reveals the absence of cysteine residues, which means it cannot form disulfide bonds. scienceopen.comresearchgate.net Disulfide bonds are common in many plant AMPs and contribute to structural stability. mdpi.comresearchgate.net The lack of disulfide bonds in this compound suggests that its structural stability and flexibility are influenced by other factors, such as its amino acid composition and interactions with its environment. researchgate.net The peptide has cationic and hydrophobic properties. researchgate.netnih.gov

A table summarizing the primary sequence information is provided below:

FeatureDetail
Length9 amino acids
Disulfide BondsAbsent
Cysteine ResiduesAbsent
PropertiesCationic, Hydrophobic
SourceGreen coconut water

Secondary Structure Elucidation

The secondary structure of this compound is highly dependent on its surrounding environment, demonstrating structural plasticity. researchgate.netdoi.org Studies utilizing techniques such as Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy have been crucial in understanding these conformational changes. researchgate.netnih.gov

Conformational Analysis in Aqueous Solutions

In an aqueous environment, this compound does not exhibit a well-defined or preferential conformation. researchgate.netnih.govibict.br It primarily exists in a random coil structure. researchgate.netnih.gov This disordered state in water is a characteristic observed for other linear antimicrobial peptides that lack disulfide bonds. researchgate.net

Inducible Structural Transitions in Hydrophobic Environments

This compound undergoes significant structural transitions when exposed to hydrophobic environments, such as in the presence of micelles. researchgate.netnih.govdoi.org In these conditions, the peptide adopts a more ordered structure. researchgate.netibict.br Specifically, in the presence of SDS-d25 micelles, this compound transitions from a random coil to an α-helical conformation. researchgate.netnih.gov This inducible structural change is considered important for its interaction with biological membranes and its various biological activities. researchgate.netdoi.orgmdpi.com Some research also suggests a possible transition to a 3(10)-helix in hydrophobic environments. researchgate.netnih.gov Solution NMR analysis in the presence of SDS micelles has indicated that this compound may adopt α-helical conformations spanning residues 1 to 6, forming approximately two turns of a helix. doi.org This α-helical structure in hydrophobic environments is often amphipathic, meaning it has both hydrophilic and hydrophobic faces, which is a common feature in membrane-interacting peptides. researchgate.netmdpi.comarxiv.orgportlandpress.com

A table summarizing the secondary structure in different environments is provided below:

EnvironmentObserved Secondary StructureTechnique(s) Used
Aqueous SolutionRandom coilCD, NMR
Hydrophobic (Micelles)α-helical (or 3(10)-helix)CD, NMR

Tertiary Structure Investigations

Investigations into the tertiary structure of this compound have primarily focused on its conformation in membrane-mimetic environments, where it adopts a more defined structure. scienceopen.comnih.govibict.br Due to its small size and the lack of a stable, well-defined structure in aqueous solution, determining a rigid 3D structure in water is challenging. researchgate.netnih.gov

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy has been a key technique for studying the structure of this compound, particularly in membrane-mimetic environments like SDS micelles. researchgate.netnih.govscienceopen.commdpi.comdoi.org Solution NMR analysis in the presence of SDS micelles has provided insights into the helical content and the accessibility of certain residues to the solvent. researchgate.netdoi.org For instance, deuterium (B1214612) exchange experiments using NMR have shown that residues Gly4, Arg5, and Met9 are less accessible to the solvent when the peptide is in the micelle environment. researchgate.netnih.govdoi.org This suggests that these residues may be involved in the interaction with the hydrophobic core of the micelle or are located within the folded structure. researchgate.netdoi.org Structural calculations based on NMR data in SDS micelles have indicated specific regions of α-helical conformation. ibict.br NMR spectroscopy is a powerful tool for determining the three-dimensional structure of peptides and proteins in solution, providing detailed information about interatomic distances and angles that define the folded state. biopharminternational.com

Application of Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is another valuable technique used to analyze the secondary structure content and conformational changes of this compound. researchgate.netnih.govscienceopen.comnih.gov CD measures the differential absorption of left and right circularly polarized light by chiral molecules, providing information about the presence and proportion of secondary structures like alpha helices, beta sheets, and random coils. lbl.govdaveadamslab.comntu.edu.sg CD studies on this compound in aqueous solutions show spectra characteristic of a random coil. researchgate.netnih.gov Upon addition of membrane-mimetic agents like SDS, the CD spectra change, indicating the induction of helical structure, consistent with the findings from NMR. researchgate.netnih.govibict.br CD spectroscopy is particularly useful for observing structural transitions in response to changes in the peptide's environment. lbl.govntu.edu.sg

Structure-Function Relationship Studies

Understanding the relationship between the structure of this compound and its biological functions is crucial for elucidating its mechanisms of action. Studies have focused on identifying key structural features and specific amino acid residues that contribute to its activity.

Role of Specific Amino Acid Residues in Activity (e.g., Cationic Charges, Flexibility)

Specific amino acid residues within the this compound sequence play significant roles in its biological activity. Deuterium exchange experiments have indicated that residues Gly4, Arg5, and Met9 exhibit reduced accessibility to the solvent when the peptide is in the presence of SDS micelles. researchgate.netnih.govdoi.org This suggests that these residues are likely involved in interactions within the hydrophobic environment or are protected within the folded structure.

Importance of Amphipathicity in Biological Interaction

Amphipathicity, the characteristic of having both hydrophobic and hydrophilic regions, is a critical property for the biological interaction and activity of this compound. researchgate.netfrontiersin.orgmdpi.comnih.govnih.gov In anionic environments, such as those mimicked by SDS micelles, this compound has been shown to exhibit amphipathic properties. researchgate.net

This amphipathic nature facilitates the interaction of this compound with cell membranes. The cationic (hydrophilic) face of the peptide is attracted to the negatively charged headgroups of membrane lipids through electrostatic interactions, initiating the binding process. frontiersin.orgmdpi.com Subsequently, the hydrophobic face of the peptide can insert into the non-polar core of the lipid bilayer through hydrophobic interactions. frontiersin.orgmdpi.com This dual interaction mechanism is fundamental to the membrane-disrupting activities often associated with antimicrobial peptides and contributes to this compound's ability to interact with and affect various target cells. frontiersin.orgmdpi.com The balance between the amphipathic character of certain regions and the distribution of hydrophobic and hydrophilic residues is considered important for the peptide's antimicrobial properties. doi.org

Research findings have provided some insights into the activity spectrum of this compound. The peptide has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. researchgate.netuniprot.orgnih.gov Minimum Inhibitory Concentration (MIC) values have been reported for its antibacterial activity against specific strains:

MicroorganismMIC (µg/ml)Source
Bacillus subtilis76 uniprot.org
Staphylococcus aureus80 uniprot.org
Escherichia coli82 uniprot.org
Pseudomonas aeruginosa79 uniprot.org

These values illustrate the peptide's broad-spectrum antibacterial activity.

Mechanistic Investigations of Cn Amp1 Biological Actions

Interactions with Microbial Membranes

Cn-AMP1, like many antimicrobial peptides (AMPs), is believed to target microbial membranes, which differ significantly from mammalian cell membranes in their lipid composition and net charge frontiersin.orgcreative-peptides.comopenaccessjournals.com. Microbial membranes, particularly those of bacteria and fungi, are typically rich in negatively charged phospholipids (B1166683), providing an initial electrostatic attraction for cationic AMPs like this compound frontiersin.orgcreative-peptides.comopenaccessjournals.com.

Membrane Permeabilization and Disruption Models (e.g., Barrel-Stave, Toroidal)

The interaction of AMPs with microbial membranes can lead to permeabilization and disruption through various proposed models, including the barrel-stave, toroidal, carpet, and aggregate models creative-peptides.combiophysics-reports.org. These models describe how peptides can insert into or associate with the lipid bilayer to form pores or otherwise destabilize the membrane structure, leading to leakage of intracellular components and cell death creative-peptides.comopenaccessjournals.combiophysics-reports.org. While the specific model(s) by which this compound disrupts membranes are still under investigation, its ability to permeabilize microbial membranes is a key aspect of its antimicrobial activity researchgate.netfrontiersin.org. Studies using model membranes are often employed to understand these interactions, although extrapolating findings to real physiological environments can be challenging due to variations in experimental conditions and lipid compositions biophysics-reports.orgnih.gov.

Electrostatic Interactions with Phospholipids

A primary driving force for the initial interaction between cationic AMPs and microbial membranes is the electrostatic attraction between the positively charged amino acids of the peptide and the negatively charged headgroups of membrane phospholipids frontiersin.orgcreative-peptides.com. This compound, possessing cationic properties, is expected to engage in such electrostatic interactions with the anionic phospholipids abundant in bacterial and fungal membranes researchgate.netoup.com. This initial attraction facilitates the accumulation of the peptide on the membrane surface, a crucial step before membrane insertion or disruption occurs frontiersin.orgcreative-peptides.com. The significance of these electrostatic interactions for AMP activity is supported by the observation that AMPs often act without requiring a membrane receptor and show lower activity against the more neutral membranes of plant and animal cells oup.com.

Intracellular Targets and Pathways

Beyond membrane interactions, some AMPs are known to translocate across the microbial membrane and target intracellular components or pathways uni.lucreative-peptides.commdpi.comfrontiersin.org. This compound has also been suggested to have intracellular targets in addition to its membrane-disrupting activities researchgate.netuni.lu.

Binding to Intracellular Components

Evidence suggests that this compound can be taken up by cells, indicating potential interactions with intracellular components researchgate.net. Studies have shown intracellular fluorescence after incubation with labeled this compound, suggesting cellular uptake of the peptide or its fragments researchgate.net. Once inside the cell, AMPs can interact with various intracellular targets, including nucleic acids (DNA and RNA) and proteins mdpi.comfrontiersin.orgmednexus.org. While the specific intracellular components that this compound binds to require further detailed investigation, the ability of AMPs to interact with intracellular targets without necessarily causing membrane rupture is a recognized mechanism of action mdpi.comfrontiersin.org. This is particularly noted for some proline-rich AMPs that bind to bacterial heat shock proteins doi.org.

Molecular Basis of Immunomodulatory Effects

This compound has shown in vitro immunostimulatory activity. researchgate.net This suggests a role for the peptide in modulating the innate immune response. researchgate.net

Studies have indicated that this compound is capable of up-regulating inflammatory-cytokine secretion by monocytes. researchgate.net Cytokines are crucial secreted soluble peptides that regulate numerous cellular functions and are key drivers and balancers of the adaptive and innate immune responses. nih.govthermofisher.com Modulation of cytokine secretion is a significant aspect of immunomodulation.

While specific cellular signaling pathways modulated by this compound in the context of immunomodulation are still being investigated, cytokine secretion is generally mediated by intricate signaling pathways. These can include innate immune signaling pathways involving pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs), RIG-I, and inflammasomes like NLRP3. frontiersin.orgmdpi.com Activation of the innate immune response system can lead to the release of cytokines. frontiersin.org Other pathways involved in regulating pro-inflammatory cytokines include NF-κB, JAK/STAT, and MAPK pathways. frontiersin.org Further research is needed to precisely delineate which of these or other pathways are influenced by this compound to exert its immunostimulatory effects.

Modulation of Cytokine Secretion

Mechanisms Underlying Anti-Proliferative Activity in Cancer Cell Models

This compound has demonstrated cytotoxicity against cancerous cells, specifically noted in Caco-2 (Caucasian colon adenocarcinoma) cells. researchgate.net

The anti-proliferative activity of antimicrobial peptides like this compound can involve interactions with cellular viability pathways. While the exact mechanisms for this compound are still under investigation, other antimicrobial peptides have been shown to affect pathways involved in cell growth and survival. mdpi.comconicet.gov.ar For instance, some peptides can modulate proteins involved in cell survival and proliferation, such as Ras, ERK, and Akt. conicet.gov.ar The electrostatic attraction between the negatively charged components of cancer cells and positively charged AMPs is considered crucial for strong binding and selective disruption of cancer cell membranes, which can impact cell viability. mdpi.com

This compound has been shown to elicit cytotoxicity against Caco-2 cells in 2D cell culture conditions. researchgate.net However, the effect of this compound on cancer cells can differ depending on the model used. In a study evaluating the cytotoxic assessment of synthetic this compound in non-small cell lung cancer A549 cells, it was found that this compound decreased cell viability in 2D cell culture in a dose-dependent manner. researchgate.net Surprisingly, the same study reported that this compound did not have a significant effect in a 3D spheroid model of A549 cells at a concentration equivalent to the half-inhibitory concentration in 2D culture. researchgate.net This suggests that the cellular microenvironment in 3D models may influence the peptide's efficacy compared to 2D conditions. researchgate.netresearchgate.net

Spectrum and Nature of Cn Amp1 Biological Activities

Broad-Spectrum Antimicrobial Activity

Cn-AMP1 has demonstrated effectiveness against a wide array of microorganisms, including both bacteria and fungi. researchgate.netmdpi.comnih.govnih.gov Studies have shown its activity against human pathogenic bacteria and fungal pathogens in vitro.

Antibacterial Activity Against Gram-Positive Organisms

Research indicates that this compound possesses antibacterial activity against Gram-positive bacteria. mdpi.com Specific Gram-positive organisms against which this compound has shown activity include Bacillus subtilis and Staphylococcus aureus. mdpi.com

Reported Minimum Inhibitory Concentration (MIC) values for this compound against certain Gram-positive bacteria include:

OrganismMIC (µg/ml)Source
Bacillus subtilis76
Staphylococcus aureus80

This compound was found to be extremely efficient against Gram-positive bacteria. nih.gov

Antibacterial Activity Against Gram-Negative Organisms

This compound is also active against Gram-negative bacteria. mdpi.com Notable Gram-negative organisms susceptible to this compound include Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae. researchgate.netnovoprolabs.commdpi.com

Comparative studies have shown that this compound is the most active among the Cn-AMPs (this compound, Cn-AMP2, and Cn-AMP3) in vitro against Klebsiella pneumoniae and Pseudomonas aeruginosa. researchgate.netnovoprolabs.com

Reported Minimum Inhibitory Concentration (MIC) values for this compound against certain Gram-negative bacteria include:

OrganismMIC (µM)MIC (µg/ml)Source
Klebsiella pneumoniae9- researchgate.netnovoprolabs.com
Pseudomonas aeruginosa9- researchgate.netnovoprolabs.com
Escherichia coli-82
Pseudomonas aeruginosa-79

This compound was found to be extremely efficient against Gram-negative bacteria. nih.gov

Antifungal Activity

In addition to its antibacterial effects, this compound exhibits antifungal activity. researchgate.netnovoprolabs.com It has shown activity against various fungi, including Candida albicans, Trichophyton rubrum, and Trichophyton mentagrophytes. researchgate.netnovoprolabs.com Trichophyton rubrum is an anthropophilic dermatophyte fungus commonly associated with skin diseases like athlete's foot. researchgate.netnovoprolabs.com this compound has also demonstrated potent antifungal activity against Candida tropicalis.

Reported Minimum Inhibitory Concentration (MIC) values for this compound against certain fungi include:

OrganismMIC (µM)Source
Candida albicans18 researchgate.netnovoprolabs.com
Trichophyton rubrum18 researchgate.netnovoprolabs.com
Trichophyton mentagrophytes18 researchgate.netnovoprolabs.com

This compound was found to be effective against fungal pathogens.

Immunomodulatory Properties

Beyond its direct antimicrobial actions, this compound has been shown to possess immunomodulatory properties. researchgate.netnovoprolabs.com These properties contribute to its potential role in host defense.

Stimulation of Monocyte Response in vitro

Studies conducted in vitro have indicated that this compound can stimulate the response of monocytes. researchgate.netnovoprolabs.com This suggests a potential role for the peptide in activating these immune cells.

Upregulation of Inflammatory Cytokine Secretion

As part of its immunomodulatory activity, this compound has been observed to upregulate the secretion of inflammatory cytokines by monocytes in vitro. researchgate.netnovoprolabs.com This effect suggests that this compound can influence the inflammatory response, potentially aiding in the host's defense against pathogens.

Anti-Proliferative Activities in Research Models

Studies have investigated the effects of this compound on the proliferation of various cell types, including human cancer cell lines. These investigations often utilize in vitro models to assess the peptide's potential cytotoxic or growth inhibitory effects.

Evaluation in Human Cancer Cell Lines (e.g., Caco-2, A549)

This compound has been evaluated for its anti-proliferative effects in several human cancer cell lines. Notably, studies have examined its activity against colorectal adenocarcinoma cells (Caco-2) and lung adenocarcinoma cells (A549).

In addition to Caco-2 cells, this compound's cytotoxic activity has also been assessed in A549 lung cancer cells. novoprolabs.comresearchgate.net Under two-dimensional (2D) cell culture conditions, this compound demonstrated some cytotoxic activity on A549 cells. researchgate.net This suggests a direct effect on the viability or proliferation of these cells in a conventional monolayer culture setting.

Comparative Analysis in 2D Monolayer vs. 3D Spheroid Culture Systems

The efficacy of potential therapeutic agents in 2D cell cultures does not always translate to similar effects in the more complex three-dimensional (3D) environment of tumors in vivo. To address this, comparative studies using 2D monolayer and 3D spheroid culture systems are increasingly employed. researchgate.netuniprot.orgoup.com

A study specifically compared the cytotoxic assessment of this compound in 2D and 3D spheroid models of non-small cell lung cancer using A549 cells. researchgate.net While this compound exhibited some cytotoxic activity in the 2D A549 cell culture model in a dose-dependent manner, a surprising difference was observed in the 3D spheroid model. researchgate.net The study found that this compound did not have any effect on the viability of A549 cells when cultured as 3D spheroids. researchgate.net This highlights the importance of using more physiologically relevant 3D models for evaluating the potential of compounds like this compound, as the cellular response can differ significantly from that observed in simplified 2D systems. researchgate.netuniprot.org

Concept of Peptide Promiscuity in this compound

This compound is frequently described in scientific literature as a "promiscuous peptide." novoprolabs.comrcsb.org The concept of peptide promiscuity refers to the ability of a single peptide to perform multiple distinct biological functions or interact with various targets. novoprolabs.comrcsb.orgnih.gov

This compound exemplifies this concept through its broad spectrum of activities. Beyond its effects on cancer cell lines, this compound has demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. novoprolabs.comrcsb.orgnih.gov Additionally, it has shown immunostimulatory activity, capable of up-regulating inflammatory-cytokine secretion by monocytes. novoprolabs.comrcsb.org

Biosynthesis and Production Strategies for Cn Amp1

Natural Occurrence and Isolation from Cocos nucifera

Cn-AMP1 is a bioactive peptide found naturally in the liquid endosperm, commonly known as coconut water, of green coconuts (Cocos nucifera L.). nih.govnovoprolabs.com It was first isolated and characterized in 2009. scielo.br this compound is part of a family of peptides from Cocos nucifera water, which also includes Cn-AMP2 and Cn-AMP3. researchgate.net These peptides are relatively small, with this compound consisting of nine amino acid residues and having a molecular mass between 0.8 and 1.3 kDa. scielo.br Isolation from natural sources involves extracting the peptide from green coconut water. novoprolabs.comscielo.br

Chemical Synthesis Methods

Chemical synthesis is a common approach for obtaining peptides like this compound. Solid Phase Peptide Synthesis (SPPS) is a widely used technique for this purpose. upm.edu.my

Solid Phase Peptide Synthesis (SPPS) using Fmoc Strategy

Solid Phase Peptide Synthesis (SPPS) is a preferred strategy for synthesizing peptides for research and production. peptide.com The Fmoc (9-fluorenylmethoxycarbonyl) strategy is a principal method employed in SPPS. upm.edu.myluxembourg-bio.com This approach involves the stepwise addition of amino acids to a growing peptide chain that is anchored to a solid resin. luxembourg-bio.com The Fmoc group is used as a temporary protecting group for the α-amino group of the incoming amino acid, which is removed in each cycle using a base, such as piperidine, before the next amino acid is coupled. luxembourg-bio.commdpi.com this compound has been successfully synthesized using the Fmoc strategy. researchgate.netupm.edu.my

Considerations for Synthetic Purity (e.g., TFA Salt Impact in Research)

Synthetic peptides, particularly those produced via SPPS, often contain trifluoroacetic acid (TFA) as a counterion. novoprolabs.comnih.gov TFA is commonly used during the cleavage of the synthesized peptide from the solid-phase resin and in the mobile phase during purification by reversed-phase HPLC. nih.govthermofisher.com As a result, cationic peptides are frequently obtained as trifluoroacetate (B77799) salts. nih.gov

The presence of TFA salts can have a significant impact on peptides and may cause unpredictable variations in experimental data. novoprolabs.com At nanomolar concentrations, TFA can influence cell experiments, potentially hindering or promoting cell growth depending on the concentration. novoprolabs.com TFA can also interact with biological molecules, such as trifluoroacetylating amino groups in proteins and phospholipids (B1166683), which could induce unwanted effects in research and potentially in vivo settings. novoprolabs.com Therefore, achieving high synthetic purity and considering the impact of residual TFA are important considerations in the production and research of synthetic this compound. novoprolabs.comresearchgate.net Methods like ion chromatography can be used to evaluate the levels of TFA and other counterions in synthetic peptide preparations. thermofisher.com

Recombinant Production Systems

Recombinant DNA technology offers an alternative approach for producing peptides like this compound on a larger scale, often being more sustainable and cost-effective than chemical synthesis. researchgate.netscielo.br More than 95% of heterologous peptides are synthesized using bacterial or yeast expression systems. scielo.br

Expression in Bacterial Hosts (e.g., Escherichia coli)

Escherichia coli is a widely used bacterial host for the recombinant expression of heterologous peptides due to its rapid growth, cost-effectiveness, and well-understood genetics. scielo.brfrontiersin.org It is compatible with a variety of expression vectors and allows for high control of gene expression. scielo.br However, expressing antimicrobial peptides (AMPs) in E. coli can present challenges because AMPs are often toxic to the host cells and susceptible to degradation by intracellular proteases. frontiersin.orgresearchgate.net Strategies such as expressing the AMP as a fusion protein can help prevent toxicity and improve expression levels. frontiersin.org While some studies have successfully expressed other AMPs in E. coli frontiersin.orgnih.gov, specific details regarding the successful high-level expression of this compound in E. coli were not extensively detailed in the search results, although bacterial systems in general are mentioned as platforms for heterologous expression of AMPs including this compound. scielo.brscielo.br

Heterologous Expression in Plant Biofactory Systems (e.g., Nicotiana benthamiana)

Plants have emerged as promising alternative hosts for the production of recombinant proteins and peptides due to their potential for rapidity, scalability, safety, and cost-effectiveness compared to conventional microbial and mammalian systems. nih.govmdpi.comnih.gov Nicotiana benthamiana is a widely used experimental host in plant molecular farming and virology studies, favored for transient protein production due to its ease of use and potential for high yields. nih.govresearchgate.netqut.edu.aunih.gov

Strategies for heterologous expression in plants include stable transformation and transient expression. mdpi.com Transient expression, often mediated by Agrobacterium tumefaciens or modified viral vectors, can produce higher yields than stable transgenic plants by avoiding position effects. mdpi.comresearchgate.netresearchgate.net Systems like the Magnifection™ system, which utilizes Agrobacterium tumefaciens for gene delivery and potent viral expression machinery, allow for rapid and abundant biosynthesis of heterologous proteins, including AMPs, in N. benthamiana leaves within 8 to 10 days. scielo.brresearchgate.netresearchgate.net

Challenges in plant-based peptide production include potential toxicity of AMPs to plant cells, leading to necrosis, and the need for efficient secretion and purification. nih.govnih.gov Strategies to overcome these limitations involve expressing peptides with stabilizing fusion partners, down-regulating interfering plant proteases, and developing subcellular targeting approaches to direct peptides to compartments like the apoplast or endoplasmic reticulum for accumulation and reduced toxicity. nih.govnih.govanr.fr For example, fusing an AMP to a mutated SUMO domain has been shown to enhance peptide yield and solubility while reducing aggregation and necrotic lesions in N. benthamiana. nih.gov Using plant-based secretory signal peptides can also facilitate active secretion into the apoplast. nih.gov

In Silico Design and Redesign for Enhanced Research Properties

In silico approaches, including molecular modeling, dynamics, and docking, are essential tools for understanding the structure-function relationships of AMPs and for the rational design of novel peptides with improved properties. doi.orgnih.gov Computational methods allow for the prediction and modification of physicochemical properties like charge, hydrophobicity, and hydrophobic moment, which are directly associated with AMPs' structural arrangements and their activity and target specificity. scielo.brdoi.orgmdpi.com Rational design has been used to modify peptides with the aim of increasing antimicrobial activity or adding characteristics such as immunomodulatory capacity. scielo.brresearchgate.netscielo.br

Amino Acid Modifications for Activity or Specificity

Modification of AMPs by changing their amino acid content is a common strategy to alter their activity and target spectrum. upm.edu.mymdpi.com These modifications often focus on specific amino acids whose characteristics play important roles in the peptide's function. mdpi.com

Increasing Hydrophobicity: Increasing the hydrophobicity of an AMP can change its range of targets and potentially enhance activity against certain microorganisms. mdpi.com

Replacing Amino Acids: Replacing specific amino acids can influence properties like cytotoxicity and proteolytic stability. For instance, substituting negatively charged residues with hydrophobic ones can improve antimicrobial activity. upm.edu.my Incorporating D-amino acids can reduce helicity, potentially lowering hemolytic effects while retaining antimicrobial activity, and can also improve stability against proteases. mdpi.com

Signal Peptide Selection: In plant expression systems, the selection of signal peptides is crucial for optimizing recombinant protein yield and ensuring efficient secretion and targeting to desired cellular compartments. Native plant signal peptides have been shown to enhance secretion and yield compared to synthetic sequences. researchgate.net

These modifications, guided by in silico analysis and experimental validation, allow for the design of peptide analogs with potentially superior properties compared to the original peptides. upm.edu.my

Strategies for Improving Peptide Biosynthesis Yields

Improving the yield of peptide biosynthesis in heterologous expression systems is a key focus for economically viable production. In plant biofactories, several strategies are employed to maximize peptide accumulation:

Vector Design: Using optimized expression vectors with strong promoters, elements that stabilize primary transcripts, and optimized codons can contribute to increased protein accumulation. scielo.br Viral vectors, in particular, can lead to high expression levels due to potent viral expression machinery. scielo.brresearchgate.net

Subcellular Targeting: Directing peptide expression to specific subcellular compartments, such as the endoplasmic reticulum or oil bodies, or to tissue-specific storage sites like seeds or tubers, can help decrease toxicity, escape proteolysis, and increase yield. anr.fr Secretion into the apoplast can also simplify downstream processing, although potential toxicity needs to be addressed. nih.gov

Fusion Tags and Processing Elements: Using fusion partners, such as mutated SUMO domains, can enhance peptide solubility, stability, and yield. nih.gov Incorporating processing elements can facilitate the cleavage of fusion tags to release the mature peptide. anr.fr

Transient vs. Stable Expression: Transient expression systems, like those mediated by Agrobacterium and viral vectors in N. benthamiana, often offer higher yields and faster production cycles compared to generating stable transgenic lines. mdpi.comresearchgate.netresearchgate.net

Codon Optimization: Optimizing gene sequences for the codon usage of the host plant can improve translation efficiency and increase expression levels. nih.gov

Advanced Research Methodologies Applied to Cn Amp1

Biophysical Characterization Techniques

Biophysical methods are crucial for understanding the three-dimensional structure and conformational behavior of Cn-AMP1, which are key to its function. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Circular Dichroism (CD), and Deuterium (B1214612) Exchange experiments have been applied.

Circular Dichroism (CD) for Secondary Structure and Conformational Changes

Circular Dichroism (CD) spectroscopy is another key technique used to investigate the secondary structure and conformational changes of this compound. nih.gov CD measurements reveal that the peptide's structure is dependent on its environment. nih.gov Consistent with NMR findings, CD studies have shown that this compound exists as a random coil in water but folds into an α-helical structure in the presence of SDS-d25 micelles. nih.gov This indicates that the peptide undergoes a conformational transition in hydrophobic environments, which is likely relevant to its interaction with cell membranes. nih.gov CD spectroscopy measures the difference in absorbance between left-handed and right-handed circularly polarized light, providing insights into the types and amounts of secondary structure elements present in a molecule. photophysics.combiorxiv.org

Deuterium Exchange Experiments for Flexibility and Solvent Accessibility

Deuterium exchange experiments, often coupled with NMR or Mass Spectrometry, provide information about the flexibility and solvent accessibility of different parts of a peptide. upenn.edu For this compound, deuterium exchange experiments have indicated that certain residues, specifically Gly4, Arg5, and Met9, are less accessible to the solvent. nih.gov These findings suggest that these residues may be involved in interactions or located in regions with reduced flexibility. nih.gov The experiments also suggest that the C-terminal region of this compound is relatively flexible. researchgate.net The flexibility and the presence of cationic charges are hypothesized to be essential for the multiple activities exhibited by this compound. nih.gov

Cell-Based Assays for Biological Activity

Cell-based assays are essential for evaluating the biological activities of this compound, particularly its effects on microorganisms and mammalian cells.

In vitro Antimicrobial Susceptibility Testing

In vitro antimicrobial susceptibility testing is performed to determine the effectiveness of this compound against various microorganisms. This typically involves determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that inhibits visible growth of a microorganism. This compound has demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. researchgate.netresearchgate.net Studies have reported MIC values for this compound against several common bacteria. uniprot.orgresearchgate.net

Here is a table summarizing some reported MIC values for this compound:

MicroorganismMIC (µg/mL)Source
Bacillus subtilis76 uniprot.org
Staphylococcus aureus80 uniprot.org
Escherichia coli82 uniprot.org
Pseudomonas aeruginosa79 uniprot.org

These findings highlight the potential of this compound as an antimicrobial agent. researchgate.net

Cell Viability Assays (e.g., MTT, MTS)

Cell viability assays, such as the MTT and MTS assays, are used to assess the potential toxicity of this compound towards mammalian cells. These colorimetric assays measure metabolic activity as an indicator of cell viability. biomolther.orgresearchgate.net Studies have evaluated the cytotoxicity of this compound against various human cell lines, including both cancer cells and normal cells. nih.govuniprot.orgphcogres.com For example, the cytotoxicity against human embryonic kidney (HEK) 293 cells has been assessed using the MTT assay. researchgate.net Additionally, this compound's effects on the viability of human cancer cell lines, such as A549 (lung), MDA-MB-231 (breast), HepG2 (liver), HCT116 (colorectal), and HeLa (cervical), have been investigated using MTT assays. nih.govuniprot.orgphcogres.com Cytotoxicity against a normal human cell line, MRC-5 (lung fibroblast), has also been evaluated. nih.govuniprot.orgphcogres.com These assays provide half maximal inhibitory concentration (IC50) values, representing the concentration of this compound that inhibits cell viability by 50%.

Here is a table summarizing some reported IC50 values for this compound against various cell lines:

Cell LineCell TypeIC50 (µM)Source
HEK 293Human embryonic kidneyData not explicitly available in snippets, but assay mentioned. researchgate.net researchgate.net
A549Human lung carcinomaData not explicitly available in snippets, but assay mentioned. nih.govuniprot.orgphcogres.com nih.govuniprot.orgphcogres.com
MDA-MB-231Human breast adenocarcinomaData not explicitly available in snippets, but assay mentioned. nih.govuniprot.orgphcogres.com nih.govuniprot.orgphcogres.com
HepG2Human liver carcinomaData not explicitly available in snippets, but assay mentioned. nih.govuniprot.orgphcogres.com nih.govuniprot.orgphcogres.com
HCT116Human colorectal carcinomaData not explicitly available in snippets, but assay mentioned. nih.govuniprot.orgphcogres.com nih.govuniprot.orgphcogres.com
HeLaHuman cervical carcinomaData not explicitly available in snippets, but assay mentioned. nih.govuniprot.orgphcogres.com nih.govuniprot.orgphcogres.com
MRC-5Human lung fibroblastData not explicitly available in snippets, but assay mentioned. nih.govuniprot.orgphcogres.com nih.govuniprot.orgphcogres.com
Caco-2Human colorectal adenocarcinomaActivity observed. researchgate.netresearchgate.net researchgate.netresearchgate.net

The results from these assays help to understand the selectivity of this compound towards microbial cells compared to mammalian cells.

Spheroid Culture Models for Advanced in vitro Evaluation

Three-dimensional (3D) cellular spheroid models are increasingly utilized in drug screening as they better recapitulate the in vivo tumor microenvironment compared to traditional two-dimensional (2D) cell cultures. researchgate.nettci-thaijo.orgtci-thaijo.orgresearchgate.net These models account for important cell-cell interactions and diffusion limitations relevant to tumor biology and drug penetration. researchgate.nettci-thaijo.orgtci-thaijo.orgresearchgate.net

Studies using A549 non-small cell lung cancer cells have demonstrated the utility of spheroid models in evaluating this compound. While this compound showed dose-dependent cytotoxicity in a 2D culture model of A549 cells, it did not exhibit a significant cytotoxic effect in the 3D spheroid model at comparable cell densities. researchgate.nettci-thaijo.orgtci-thaijo.orgresearchgate.net This difference in activity between 2D and 3D models may be attributed to factors such as the expression of tight junction proteins in spheroids, which could hinder peptide penetration, or the presence of a necrotic core in the spheroid center, which might affect drug access. tci-thaijo.orgtci-thaijo.org

Table 1: Cytotoxicity of this compound in 2D vs. 3D A549 Cell Culture Models

Cell Culture ModelEffect of this compound
2D MonolayerDose-dependent cytotoxicity researchgate.nettci-thaijo.orgtci-thaijo.orgresearchgate.net
3D SpheroidNo significant cytotoxic effect observed researchgate.nettci-thaijo.orgtci-thaijo.orgresearchgate.net

These findings highlight the importance of using more physiologically relevant models like spheroids for a comprehensive in vitro assessment of potential therapeutic agents like this compound.

Cytokine Secretion Profiling

Cytokine secretion profiling is a method used to evaluate the immunomodulatory activity of a compound by measuring the levels of cytokines released by immune cells in response to treatment. nih.govresearchgate.netintellicyt.com this compound has been shown to possess immunostimulatory activity. researchgate.netnih.govscielo.br Research indicates that this compound is capable of up-regulating inflammatory-cytokine secretion by monocytes. researchgate.netresearchgate.net This suggests that, in addition to its direct antimicrobial effects, this compound may also influence the host innate immune response. researchgate.netnih.gov

Computational and Bioinformatics Approaches

Computational and bioinformatics methods play a crucial role in understanding the structural properties, mechanisms of action, and potential modifications of AMPs like this compound. researchgate.netdoi.orgdntb.gov.ua These in silico strategies complement experimental techniques and aid in the design of novel peptides. researchgate.netdoi.org

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are powerful computational tools used to simulate the physical movements of atoms and molecules over time. dntb.gov.uaresearchgate.net In the context of AMPs, MD simulations are employed to study peptide conformation, flexibility, and interactions with biological membranes or other cellular targets at an atomic level. doi.orgdntb.gov.uaresearchgate.netd-nb.info

Studies involving this compound have utilized molecular modeling and dynamics to predict its three-dimensional structure and gain insights into its probable mechanisms of action. researchgate.net Theoretical data suggests that this compound does not exhibit a well-defined conformation in aqueous solution but may undergo a transition to a 3(10)-helix in hydrophobic environments. researchgate.netresearchgate.net MD simulations can help corroborate these theoretical predictions and provide dynamic information about how this compound interacts with different environments, such as cell membranes. researchgate.netdoi.orgresearchgate.net

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (e.g., a peptide) when bound to another (e.g., a protein receptor or a membrane component) to form a stable complex. dntb.gov.uaoup.com This method helps in understanding the potential binding sites and interactions between the peptide and its target molecules. doi.orgdntb.gov.ua While specific detailed molecular docking studies solely focused on this compound were not extensively highlighted in the search results, molecular docking is a standard technique used alongside MD simulations to investigate AMP interactions with their targets, including bacterial membranes and intracellular components. doi.orgd-nb.info

Algorithm Development for AMP Prediction and Design

Bioinformatics plays a significant role in the identification, prediction, and design of novel AMPs. researchgate.nete3s-conferences.orgscielo.br Various algorithms and machine learning models have been developed to predict the antibacterial potential of peptides based on their amino acid sequences and physicochemical properties like charge and hydrophobicity. e3s-conferences.orgscielo.brarxiv.orgmdpi.com

Regex (Regular Expression) has been used in the analysis of the multifunctional activity of this compound. researchgate.net This approach can help identify similarities to other multifunctional peptides and, based on sequence alignment and physicochemical properties, aid in the design of modified or novel AMPs with desired characteristics. researchgate.netresearchgate.net The development of such algorithms contributes to the rational design of peptides with enhanced or specific activities. researchgate.netscielo.brmdpi.comfrontiersin.org

Microscopy Techniques for Cellular Interactions

Microscopy techniques are essential for visualizing the interactions of peptides with cells and understanding their effects at a cellular level. scielo.br Various microscopy methods can be employed, including fluorescence microscopy and confocal laser scanning microscopy, to observe peptide uptake, localization within cells, and effects on cellular morphology and viability. d-nb.inforesearchgate.net

Studies investigating the cellular uptake of this compound into human intestinal cells (LS180 and Caco-2) utilized fluorescence microscopy after incubating cells with fluorescein-labelled this compound. researchgate.netresearchgate.net Both cell lines showed intracellular fluorescence, indicating the uptake of either the intact or fragmented peptide. researchgate.netresearchgate.net Confocal laser scanning microscopy has also been used in AMP research to visualize dead cell staining and assess membrane potential changes, providing insights into the mechanism of action at the cellular level. d-nb.info

Table 2: Microscopy Techniques Applied in AMP Research Relevant to this compound Studies

Microscopy TechniqueApplicationRelevance to this compound Research
Fluorescence MicroscopyVisualizing peptide uptake and localizationUsed to show intracellular uptake of labeled this compound researchgate.netresearchgate.net
Confocal Laser Scanning MicroscopyVisualizing cell viability and membrane potentialUsed in general AMP research to study cellular interactions d-nb.info

These microscopy approaches provide visual evidence supporting the cellular interactions and potential mechanisms of action suggested by other research methodologies.

Comparative Analysis and Classification Within Amps

Comparison with Other Plant Antimicrobial Peptides

Plant AMPs represent a diverse group of molecules that serve as a crucial component of the plant's innate immune system, providing defense against various pathogens, including bacteria, fungi, viruses, and even insects and protozoa. nih.govresearchgate.netnih.govnih.gov They are typically small, positively charged, and amphipathic, features that are often linked to their membrane-targeting mechanisms of action. nih.govresearchgate.netnih.gov Common families of plant AMPs include defensins, thionins, lipid transfer proteins, cyclotides, snakins, and hevein-like peptides, many of which are stabilized by disulfide bonds. nih.govnih.govnih.govmdpi.com

Structural Similarities and Differences (e.g., Absence of Disulfide Bonds)

While many plant AMPs are cysteine-rich and their structures are stabilized by multiple disulfide bonds, Cn-AMP1 is notable for being a disulfide-free peptide. nih.govresearchgate.netresearchgate.netnih.gov This absence of disulfide bonds distinguishes it from prominent families like defensins and thionins, which typically possess several conserved disulfide linkages that contribute to their rigid, compact structures. nih.govnih.govmdpi.commdpi.com

Despite this key difference, this compound shares some structural characteristics with other AMPs. Like many AMPs, it is a relatively short peptide, composed of only nine amino acid residues. researchgate.netresearchgate.netnih.govscielo.br Its structure is also influenced by its environment, showing a random coil conformation in water but adopting an α-helical structure in the presence of hydrophobic environments like SDS micelles. researchgate.netnih.gov This structural plasticity, transitioning from an unstructured state to an α-helix in the presence of membranes or micelles, has been observed in other linear AMPs as well. researchgate.netdoi.org The cationic nature of this compound is another shared feature with the majority of plant AMPs, which tend to have a net positive charge. nih.govresearchgate.netnih.gov

Functional Commonalities and Distinctions (e.g., Broad-Spectrum Activity)

A significant functional commonality between this compound and many other plant AMPs is its broad-spectrum antimicrobial activity. This compound has demonstrated efficacy against a range of human pathogenic bacteria, including both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) species, as well as fungi (Candida albicans, Trichophyton rubrum, Trichophyton mentagrophytes). researchgate.netresearchgate.netnih.govnih.gov Broad-spectrum activity is a characteristic observed in numerous plant AMPs across different families, serving as a general defense mechanism against a wide array of potential invaders. nih.govresearchgate.net

However, this compound also exhibits functional distinctions. Beyond its direct antimicrobial effects, it has been reported to possess other biological activities, including the ability to reduce the viability of tumor cells and exert immunostimulatory effects by up-regulating inflammatory-cytokine secretion by monocytes. researchgate.netresearchgate.netnih.govnovoprolabs.comscielo.br This multifunctional nature, where a single peptide performs various roles, is a key characteristic of what is termed "peptide promiscuity," a feature increasingly recognized in plant AMPs. researchgate.netresearchgate.netnih.gov

Position of this compound in the Broader AMP Landscape (e.g., Promiscuous Nature)

This compound occupies a notable position within the broader AMP landscape, particularly due to its promiscuous nature and its structural characteristics as a disulfide-free peptide. While many well-studied AMPs, including those from plants, animals, and microbes, rely on conserved structural motifs often stabilized by disulfide bonds for their activity and stability, this compound achieves multiple functions without these bonds. nih.govmdpi.comresearchgate.netnih.gov

Its ability to exhibit antibacterial, antifungal, and immunostimulatory activities, along with effects on tumor cells, highlights its multifunctional or promiscuous character. researchgate.netresearchgate.netnih.govnovoprolabs.comscielo.br This promiscuity is an increasingly important area of study in AMP research, suggesting that some peptides can interact with multiple targets or pathways, providing a more versatile defense. researchgate.netnih.gov The relatively small size and cationic and hydrophobic properties of this compound are features common to many AMPs and are likely contributing factors to its diverse activities and its interaction with microbial membranes. researchgate.netnih.gov

Comparison with Cn-AMP2 and Cn-AMP3

This compound is one of three antimicrobial peptides (this compound, Cn-AMP2, and Cn-AMP3) identified and isolated from green coconut water. researchgate.netnih.govscielo.br These peptides share a common origin but differ in their size, activity levels, and physicochemical properties.

Relative Activity Comparisons

Studies comparing the antimicrobial activity of the three peptides have shown that this compound is generally the most active. novoprolabs.comnovoprolabs.comnih.gov The antibacterial activity of this series of peptides follows the order this compound > Cn-AMP2 > Cn-AMP3. novoprolabs.comnovoprolabs.com Specifically, this compound has shown lower minimum inhibitory concentrations (MICs) against certain bacteria, such as Klebsiella pneumoniae and Pseudomonas aeruginosa, compared to Cn-AMP2 and Cn-AMP3. researchgate.netscielo.brresearchgate.net

Future Research Directions and Translational Perspectives

Elucidation of Complete Molecular Mechanisms in Complex Biological Systems

Future research should focus on a more comprehensive understanding of the molecular mechanisms by which Cn-AMP1 exerts its effects within complex biological systems. While it is known to interact with microbial membranes, the precise molecular targets and pathways involved in its antibacterial and antifungal activities require further detailed investigation. Additionally, the mechanisms underlying its immunostimulatory activity, specifically how it up-regulates inflammatory-cytokine secretion by monocytes, need to be fully elucidated. researchgate.netnih.gov Understanding its interactions within the intricate cellular microenvironment, especially in the context of its cytotoxicity towards cancer cells like Caco-2 and A549s, necessitates moving beyond 2D culture models to more physiologically relevant 3D models and ex vivo systems. researchgate.net

Structural Dynamics and Environmental Influences on Activity

The structural dynamics of this compound and how its conformation changes in different environments are crucial areas for future study. Current research indicates that this compound lacks a well-defined conformation in aqueous solution but may undergo a transition to a 3(10)-helix or α-helical structure in hydrophobic environments, such as in the presence of SDS micelles. researchgate.netnih.govresearchgate.netnih.govdoi.org Further studies utilizing techniques like CD and NMR in various membrane-mimicking environments and biological fluids are needed to fully characterize its structural plasticity. researchgate.netnih.govdoi.org Investigating how environmental factors like pH, ionic strength, and the presence of specific lipids or proteins influence its structural changes and, consequently, its biological activities will be essential for its development as a stable and effective agent. researchgate.netnih.govdoi.org Deuterium (B1214612) exchange experiments have suggested that certain residues, such as Gly4, Arg5, and Met9, are less accessible to the solvent, implying their importance in the peptide's multiple activities and flexibility, which warrants further exploration. researchgate.netnih.govdoi.org

Engineering of this compound Analogs for Specific Research Applications

Engineering of this compound analogs presents a significant future research direction to enhance its properties for specific research applications. Rational design strategies involving amino acid substitutions and modifications of physicochemical properties, such as charge, hydrophobicity, and hydrophobic moment, can be employed to improve its activity, specificity, and stability. researchgate.netdoi.orgnih.gov For instance, end-tagging with hydrophobic amino acid stretches could potentially enhance its bactericidal potency. researchgate.net Exploring modifications that increase resistance to enzymatic degradation would also be beneficial for its application in biological systems. researchgate.net The development of analogs with tailored structures could lead to compounds with optimized activity against particular microbial pathogens or enhanced selectivity towards cancer cells, minimizing effects on healthy mammalian cells. researchgate.netnih.govd-nb.info

Advanced in vitro and ex vivo Model Development

The development and utilization of advanced in vitro and ex vivo models are critical for a more accurate assessment of this compound's efficacy and mechanisms. Moving beyond conventional 2D cell cultures to 3D culture models, which better mimic the in vivo cellular microenvironment, is necessary for evaluating its effects on cancer cells and host tissues. researchgate.net Ex vivo models, such as infected pig skin models used in previous studies, provide valuable insights into its activity in a more complex tissue context. researchgate.net Future research should involve developing and employing a wider range of advanced models, including co-culture systems of host cells and pathogens, organoids, and tissue explants, to comprehensively evaluate this compound's interactions and effects in systems that more closely resemble in vivo conditions. researchgate.net

Role in Plant Immunity Pathways and Defense Signaling

Given that this compound is a plant-derived peptide, exploring its potential role in plant immunity pathways and defense signaling is a relevant area for future research, although the provided search results focus more on its activity against human pathogens and cancer cells. Plant antimicrobial peptides are known to play a crucial role in innate immunity by acting directly against pathogens and modulating defense responses. oup.comacs.org They can interact with signaling pathways involving defense hormones and other molecules. oup.comacs.orgnih.govmdpi.com While the search results highlight plant AMPs in general and mention this compound's origin, specific details about its involvement in plant defense signaling pathways are limited. Future studies could investigate if and how this compound is involved in the defense mechanisms of the coconut plant, potentially providing insights for enhancing plant resistance through genetic engineering or exogenous application of the peptide. mdpi.commdpi.com

Exploration of Additional Research Activities and Interactions

Beyond its established antimicrobial, antifungal, immunostimulatory, and cytotoxic activities, future research should explore potential additional research activities and interactions of this compound. Its "promiscuous" nature suggests it might possess other biological functions yet to be discovered. researchgate.netnih.govfrontiersin.org Investigating its potential interactions with other biomolecules, such as proteins, lipids, and nucleic acids, could reveal new mechanisms of action or novel activities. Exploring its effects on biofilms, which are a significant challenge in microbial infections, could also be a fruitful area of research. chinesechemsoc.org Furthermore, investigating potential synergistic or antagonistic interactions when combined with other antimicrobial agents or therapeutic compounds could open possibilities for combination therapies.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.